molecular formula C13H7Cl4NO B11958661 2,4-dichloro-N-(2,3-dichlorophenyl)benzamide

2,4-dichloro-N-(2,3-dichlorophenyl)benzamide

Cat. No.: B11958661
M. Wt: 335.0 g/mol
InChI Key: PKIFLVKBDFCYKT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2,3-dichlorophenyl)benzamide is a chemical compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzamide ring and two chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,3-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,3-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2,3-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

2,4-dichloro-N-(2,3-dichlorophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,3-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

2,4-dichloro-N-(2,3-dichlorophenyl)benzamide is unique due to the specific positioning of chlorine atoms on both the benzamide and phenyl rings. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C13H7Cl4NO

Molecular Weight

335.0 g/mol

IUPAC Name

2,4-dichloro-N-(2,3-dichlorophenyl)benzamide

InChI

InChI=1S/C13H7Cl4NO/c14-7-4-5-8(10(16)6-7)13(19)18-11-3-1-2-9(15)12(11)17/h1-6H,(H,18,19)

InChI Key

PKIFLVKBDFCYKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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